REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1.O.[NH2:13][NH2:14]>C(O)C>[CH:8]1[CH:9]=[CH:10][C:11]2[C:6](=[CH:5][N:4]=[N:3][C:2]=2[NH:13][NH2:14])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NN=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution was prepared
|
Type
|
TEMPERATURE
|
Details
|
It was heated for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
1-hydrazinophthalazine (hydralazine) precipitated from the filtrate as yellow needles
|
Type
|
CUSTOM
|
Details
|
which were isolated by filtration
|
Type
|
WASH
|
Details
|
washed with cold ethyl alcohol
|
Type
|
CUSTOM
|
Details
|
The product was precipitated from methyl alcohol
|
Type
|
TEMPERATURE
|
Details
|
when rapidly heated, at 172–173° C
|
Type
|
CUSTOM
|
Details
|
Typical yields
|
Name
|
|
Type
|
|
Smiles
|
C=1C=CC=2C(C1)=CN=NC2NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |